N-butyl-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-butyl-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C17H25N3O2S2 and its molecular weight is 367.53. The purity is usually 95%.
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Scientific Research Applications
Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
N-butyl-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has been explored for its potential as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are key enzymes in DNA synthesis. Its analogues have shown promise as potent inhibitors, making them of interest in antitumor research (Gangjee et al., 2008).
Structural Analysis and Conformation
The molecule's structural conformation has been a subject of interest, particularly regarding its interactions and stability. Studies have focused on understanding the folding conformation about the methylene C atom and the inclination of the pyrimidine ring to the benzene ring, which are critical for its biological activity (Subasri et al., 2016).
Antitumor Activity
Research into derivatives of this compound has shown promising antitumor activities, particularly against human cancer cell lines. This includes breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines, indicating its potential application in cancer treatment (Hafez & El-Gazzar, 2017).
Synthesis and Characterization
The synthesis and characterization of this compound and its derivatives have been explored extensively. These studies are critical in understanding its chemical properties and potential applications in various fields, including pharmaceuticals (Zaki et al., 2017).
Inhibition of Dihydrofolate Reductase
In addition to its role as a TS inhibitor, this compound's role in inhibiting DHFR, an enzyme critical for DNA synthesis and cell proliferation, makes it a candidate for antitumor and antimicrobial therapies (Gangjee et al., 2007).
Properties
IUPAC Name |
N-butyl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S2/c1-4-5-8-18-14(21)11-24-17-19-13-7-10-23-15(13)16(22)20(17)9-6-12(2)3/h7,10,12H,4-6,8-9,11H2,1-3H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLYFKZYNHTDCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=C(C(=O)N1CCC(C)C)SC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.